![molecular formula C16H23NO3 B13218352 tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate is an organic compound with the molecular formula C16H23NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-methylphenyl)-4-oxobutyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-methylphenyl)carbamate
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(4-bromophenyl)carbamate
Uniqueness
tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 4-(2-methylphenyl)-4-oxobutyl group differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-12-8-5-6-9-13(12)14(18)10-7-11-17-15(19)20-16(2,3)4/h5-6,8-9H,7,10-11H2,1-4H3,(H,17,19) |
InChI Key |
BAMDSMISXSLXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


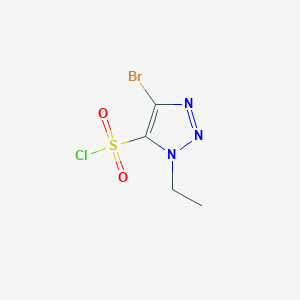
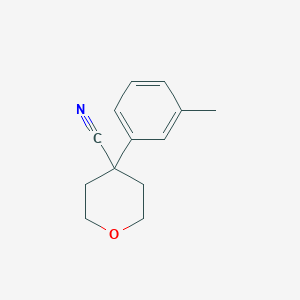
![2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]butan-2-ol](/img/structure/B13218285.png)
![{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218294.png)
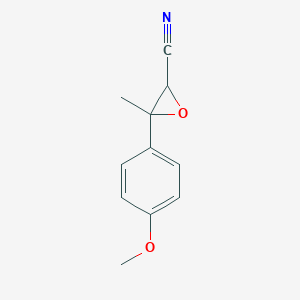
![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)
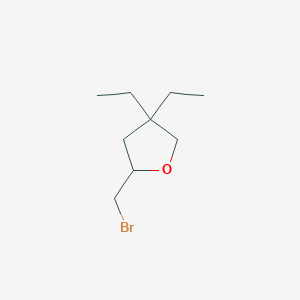

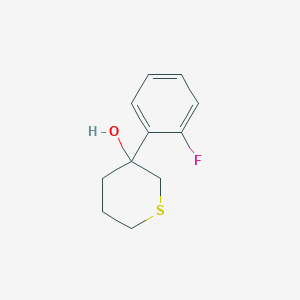
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)



